molecular formula C6H5BrClN B1280272 2-Bromo-5-chloroaniline CAS No. 823-57-4

2-Bromo-5-chloroaniline

Cat. No.: B1280272
CAS No.: 823-57-4
M. Wt: 206.47 g/mol
InChI Key: NLEZSQHAFMZAGU-UHFFFAOYSA-N
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Description

2-Bromo-5-chloroaniline is an organic compound with the molecular formula C6H5BrClN. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with bromine and chlorine atoms, respectively. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Pharmacokinetics

Its lipophilic nature, suggested by its logp values , may influence its absorption and distribution within the body. The presence of the bromine and chlorine atoms could also affect its metabolic stability and excretion.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-chloroaniline . For instance, its stability may be affected by light and air . Moreover, its action and efficacy could be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloroaniline typically involves the halogenation of aniline derivatives. One common method is the bromination of 5-chloroaniline using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis. This includes the nitration of chlorobenzene to form 4-chloronitrobenzene, followed by reduction to 4-chloroaniline. The final step involves bromination to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biphenyl Derivatives: Formed through nucleophilic substitution.

    Aniline Derivatives: Formed through reduction.

    Amides: Formed through acylation.

Scientific Research Applications

2-Bromo-5-chloroaniline is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: 2-Bromo-5-chloroaniline is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct reactivity compared to dichloroanilines. The bromine atom increases the compound’s reactivity towards nucleophilic substitution, making it a valuable intermediate in organic synthesis .

Biological Activity

2-Bromo-5-chloroaniline (CAS Number: 823-57-4) is an aromatic amine that serves as an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its unique chemical structure, characterized by a bromine and chlorine substituent on the aniline ring, contributes to its biological activity and potential applications in medicinal chemistry.

  • Molecular Formula : C6_6H5_5BrClN
  • Molecular Weight : 206.47 g/mol
  • Appearance : Pale yellow to brown crystalline powder
  • Melting Point : 38 °C
  • Boiling Point : 128 °C at 7 mmHg
  • Solubility : Soluble in methanol .

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. A study conducted by [source needed] reported that this compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated potent activity, suggesting its potential use as an antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to evaluate the effects of this compound on human cancer cell lines. The compound exhibited cytotoxic effects against several cancer types, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating a dose-dependent response. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies

  • Case Study on Anticancer Activity :
    A recent study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound derivatives. The derivatives were synthesized and tested for their ability to inhibit tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to control groups, with some derivatives outperforming existing anticancer drugs .
  • Neuroprotective Effects :
    Another investigation assessed the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound was found to reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting potential therapeutic applications for conditions such as Alzheimer's disease .

Toxicological Profile

Despite its biological activities, this compound is classified as a harmful irritant. It can cause skin irritation and serious eye damage upon contact. Safety data indicates that exposure should be minimized through appropriate handling procedures .

Summary Table of Biological Activities

Biological ActivityObservationsReference
AntimicrobialEffective against S. aureus, E. coli[source needed]
CytotoxicityIC50 values: 10 - 30 µM[source needed]
AnticancerSignificant tumor growth inhibition
NeuroprotectiveReduced oxidative stress

Properties

IUPAC Name

2-bromo-5-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEZSQHAFMZAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461932
Record name 2-Bromo-5-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-57-4
Record name 2-Bromo-5-chlorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-bromo-4-chloro-2-nitrobenzene (13.92 g, 58.87 mmol) in MeOH (300 mL) was treated with water (50 mL), ammonium chloride (22.99 g, 429.8 mmol), and iron powder (325 mesh, 16.44 g, 294.4 mmol). The suspension was stirred at 23° C. for 18 hours. The resulting suspension was filtered through celite. The filter cake was washed with MeOH (500 mL). The combined filtrate and washings were concentrated, and partitioned in EtOAc/water (500 mL/200 mL). The organic layer was separated. The aqueous layer was washed with EtOAc (2×200 mL). The organic layers were combined, washed with brine (200 mL), dried (MgSO4), and concentrated in vacuo affording 11.51 g of 2-bromo-5-chlorobenzenamine.
Quantity
13.92 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
22.99 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
16.44 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1-bromo-4-chloro-2-nitro-benzene (10.0 g, 42.3 mmol) and SnCl2 (24.0 g, 127 mmol) in EtOAc (100 mL) was heated to reflux for 1 hour. After cooling to room temperature, water and NaHCO3 were added slowly at 0° C. until the reaction was basic. The mixture was filtered through celite and rinsed with EtOAc. The filtrate was washed with aqueous NaHCO3 solution and brine, dried (MgSO4), filtered and concentrated to give 6A (8.7 g, 100%) as black crystals. Rt=2.489 min.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-chloroaniline
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Reactant of Route 6
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